molecular formula C14H18BrN5OS B2945127 2-((4-Amino-5-tert-butyl-4H-1,2,4-triazol-3-YL)thio)-N-(4-bromophenyl)acetamide CAS No. 540498-84-8

2-((4-Amino-5-tert-butyl-4H-1,2,4-triazol-3-YL)thio)-N-(4-bromophenyl)acetamide

Cat. No. B2945127
CAS RN: 540498-84-8
M. Wt: 384.3
InChI Key: BDOABZHJXPPRHU-UHFFFAOYSA-N
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Description

2-((4-Amino-5-tert-butyl-4H-1,2,4-triazol-3-YL)thio)-N-(4-bromophenyl)acetamide, also known as ABT-737, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2005 by Abbott Laboratories and has since been used in various studies to understand the mechanism of action of cancer cells and develop new treatments.

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis and Antimicrobial Activity : A study by Fahim and Ismael (2019) explored the synthesis of novel sulphonamide derivatives, including compounds structurally similar to the one . These compounds displayed good antimicrobial activity, with certain derivatives showing high activity against most strains. This suggests potential applications in developing antimicrobial agents (Fahim & Ismael, 2019).

  • X-Ray Structure and DFT Studies : Boraei et al. (2021) conducted X-Ray structure analysis and density functional theory (DFT) studies on triazolyl-indole compounds, which are structurally related to the compound . These studies help in understanding the molecular structure and properties, which is essential for potential pharmaceutical applications (Boraei et al., 2021).

  • Antitumor Activity Evaluation : Research by Yurttaş et al. (2015) on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are chemically akin to the compound , revealed considerable anticancer activity against some cancer cell lines. This indicates a potential route for developing new antitumor agents (Yurttaş et al., 2015).

Chemical Properties and Reactions

  • Chemoselective Acetylation Mechanism : A study by Magadum and Yadav (2018) on N-(2-Hydroxyphenyl)acetamide, which shares a functional group with the compound of interest, detailed the mechanism and kinetics of its chemoselective acetylation. Understanding these chemical reactions can inform further chemical synthesis and modifications (Magadum & Yadav, 2018).

  • Heterocyclic Synthesis Using Thioureido-Acetamides : Research by Schmeyers and Kaupp (2002) focused on heterocyclic syntheses using thioureido-acetamides, which are structurally similar to the compound . This study provides insights into the synthesis of various heterocyclic compounds, a key area in medicinal chemistry (Schmeyers & Kaupp, 2002).

  • Synthesis and Characterisations of Derivatives : Sancak et al. (2010) synthesized derivatives of 2,4-dihydro-[1,2,4]-triazol-3-one, which have similarities with the compound , and explored their antibacterial and antifungal properties. This adds to the understanding of synthesizing and characterizing similar triazole compounds (Sancak et al., 2010).

properties

IUPAC Name

2-[(4-amino-5-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN5OS/c1-14(2,3)12-18-19-13(20(12)16)22-8-11(21)17-10-6-4-9(15)5-7-10/h4-7H,8,16H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOABZHJXPPRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Amino-5-tert-butyl-4H-1,2,4-triazol-3-YL)thio)-N-(4-bromophenyl)acetamide

CAS RN

540498-84-8
Record name 2-((4-AMINO-5-TERT-BUTYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-BROMOPHENYL)ACETAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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